molecular formula C11H14N2S2 B12695281 2-Benzothiazolesulfenamide, N,N-diethyl- CAS No. 2720-65-2

2-Benzothiazolesulfenamide, N,N-diethyl-

Cat. No.: B12695281
CAS No.: 2720-65-2
M. Wt: 238.4 g/mol
InChI Key: CMNFWIMUALZCNG-UHFFFAOYSA-N
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Description

Contextualization of Sulfenamide (B3320178) Accelerators in Polymer Chemistry Research

Sulfenamide accelerators are a pivotal class of organic compounds in the rubber industry, primarily utilized to control the sulfur vulcanization process. chembroad.com Vulcanization is a chemical transformation that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains. chembroad.com Sulfenamide accelerators, including N,N-diethyl-2-benzothiazolesulfenamide, are favored for their ability to provide a delayed onset of vulcanization, a feature known as scorch safety. chembroad.com This delay allows for safer and more controlled processing of rubber compounds before the rapid cross-linking phase begins. chembroad.comresearchgate.net

The mechanism of sulfenamide accelerators involves a series of complex chemical reactions. chembroad.com In the presence of sulfur and activators like zinc oxide, these accelerators facilitate the formation of cross-links, which enhances the mechanical properties of the rubber, such as elasticity, resilience, and resistance to heat and abrasion. chembroad.com Research in this area focuses on understanding the structure-property relationships of different sulfenamide accelerators and their influence on the kinetics of vulcanization and the final properties of the vulcanized rubber. researchgate.netresearchgate.net

Historical Development and Academic Significance of Benzothiazolesulfenamides

The development of benzothiazolesulfenamides as accelerators dates back to the early 20th century, driven by the need for more efficient and controllable vulcanization processes. chembroad.com Amine-substituted mercaptobenzothiazoles, or sulfenamides, became commercially significant in the rubber industry for their role in accelerating vulcanization. toxicology.org The academic significance of these compounds lies in their complex and fascinating chemistry. The study of their reactions has contributed significantly to the understanding of free radical processes and the mechanisms of sulfur-based cross-linking in polymers. researchgate.net

The general course of accelerated vulcanization is now understood to involve the accelerator, such as a sulfenamide, reacting with sulfur to form a polysulfide accelerator intermediate. kglmeridian.com This intermediate then reacts with the rubber polymer chains to initiate cross-linking. kglmeridian.com The study of model compounds has been instrumental in elucidating these reaction pathways. kglmeridian.com

Scope and Research Imperatives for N,N-Diethyl-2-benzothiazolesulfenamide Investigations

Research on N,N-diethyl-2-benzothiazolesulfenamide is driven by several key imperatives. A primary focus is to understand its structure-forming effect in rubber stocks, even in the absence of elemental sulfur. researchgate.net Studies have shown that this compound can induce cross-linking upon heating, acting as a vulcanizing agent itself. researchgate.net This is attributed to the formation of free radicals from its thermal decomposition. researchgate.net

Further research is needed to fully elucidate the reaction mechanisms and the nature of the cross-links formed. Investigating the influence of various reaction parameters, such as temperature and the presence of other additives, on the efficiency of vulcanization is also a critical area of study. researchgate.net A deeper understanding of these aspects can lead to the development of more efficient vulcanization systems and novel rubber materials with tailored properties.

Recent research has also explored more sustainable and efficient methods for the synthesis of sulfenamides, including N,N-diethyl-2-benzothiazolesulfenamide. researchgate.net Flowing scalable production methods are being investigated to overcome the limitations of traditional batch processes, which can be inefficient and require harsh reaction conditions. researchgate.net

Interactive Data Table: Properties of N,N-Diethyl-2-benzothiazolesulfenamide

PropertyValue
IUPAC Name N,N-diethyl-1,3-benzothiazole-2-sulfenamide
CAS Number 3813-52-1
Molecular Formula C11H14N2S2
Appearance Light yellow oil researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2720-65-2

Molecular Formula

C11H14N2S2

Molecular Weight

238.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-N-ethylethanamine

InChI

InChI=1S/C11H14N2S2/c1-3-13(4-2)15-11-12-9-7-5-6-8-10(9)14-11/h5-8H,3-4H2,1-2H3

InChI Key

CMNFWIMUALZCNG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for N,n Diethyl 2 Benzothiazolesulfenamide

Established Synthetic Routes to N,N-Diethyl-2-benzothiazolesulfenamide

The primary and most direct route to N,N-diethyl-2-benzothiazolesulfenamide involves the oxidative coupling of 2-mercaptobenzothiazole (B37678) (MBT) with diethylamine. This transformation can be accomplished using various oxidizing agents and catalytic systems, which have been the subject of optimization studies to improve efficiency and yield.

Precursor Chemistry and Derivatization Strategies

The foundational precursors for the synthesis of N,N-diethyl-2-benzothiazolesulfenamide are 2-mercaptobenzothiazole and diethylamine. 2-Mercaptobenzothiazole is a widely available industrial chemical, often used as a rubber accelerator. mdpi.com Its chemical structure, featuring a reactive thiol group, makes it amenable to various derivatization strategies. nih.govresearchgate.net

The synthesis of related 2-benzothiazolesulfenamide (B1220645) derivatives often involves the nucleophilic substitution reaction of the sodium salt of 2-mercaptobenzothiazole with an appropriate halide in a suitable solvent like N,N-dimethylformamide (DMF). researchgate.net For the synthesis of N,N-diethyl-2-benzothiazolesulfenamide, a common strategy is the direct oxidative coupling of 2-mercaptobenzothiazole with diethylamine. This approach avoids the pre-functionalization of the amine, making the process more atom-economical. uobabylon.edu.iq

Alternative derivatization strategies for the 2-mercaptobenzothiazole scaffold include reactions with α,β-unsaturated carbonyl compounds, chloroacetyl chloride, and various aryl halides, leading to a diverse range of functionalized benzothiazole (B30560) derivatives. researchgate.netmdpi.com These varied reactions highlight the versatility of the 2-mercaptobenzothiazole precursor.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic synthesis of N,N-diethyl-2-benzothiazolesulfenamide and related sulfenamides has seen significant efforts in the optimization of reaction conditions to maximize yields. Key parameters that are often tuned include the choice of catalyst, oxidant, solvent, temperature, and reaction time.

For the synthesis of 2-substituted benzothiazoles, various catalytic systems have been explored, including the use of metal nanoparticles and ionic liquids. ekb.eg For instance, the condensation of 2-aminothiophenol (B119425) with aldehydes to form benzothiazoles has been optimized using catalysts like cobalt-oxide nanofibers and zinc acetate (B1210297), with yields reaching up to 92% and 95% respectively under specific conditions. researchgate.net

In the context of sulfenamide (B3320178) synthesis, aerobic oxidative coupling using catalysts like 2,2,6,6-(tetramethylpiperidin-1-yl)oxyl (TEMPO) with oxygen as the terminal oxidant has proven effective, with yields of up to 99% reported for some sulfenamides. nih.gov The choice of solvent can also play a critical role, with systems like chlorobenzene/DMSO being identified as optimal for certain benzothiazole syntheses. acs.org

A study on the synthesis of N-cyclohexyl-2-benzothiazole sulfenamide, a close analog of the title compound, systematically investigated the influence of reaction parameters in a microfluidic setup. The optimization of flow rates, catalyst concentration (copper acetate monohydrate), ammonia (B1221849) concentration, temperature, and pressure led to a high yield of 87%. researchgate.net

**Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenyl-1,3-benzothiazole***

EntryCatalystSolventTime (min)Yield (%)
1Co3O4 NFsEtOH (1 ml)1092
2H2O2EtOH (10 ml)1085

*Data adapted from a study on the synthesis of 2-phenyl-1,3-benzothiazole, demonstrating typical optimization parameters in benzothiazole chemistry. researchgate.net

Flow Chemistry Approaches for Scalable Production

Flow chemistry has emerged as a powerful tool for the scalable and safe production of fine chemicals, including sulfenamides. The use of microreactors allows for precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents and intermediates in a continuous and contained manner. researchgate.netchemrxiv.org

A continuous process for the synthesis of N-cyclohexyl-2-benzothiazole sulfenamide using microfluidics has been successfully developed. researchgate.net This process utilizes the catalytic oxidation of 2-mercaptobenzothiazole and cyclohexylamine (B46788) with pure oxygen in a capillary microreactor. The enhanced mass transfer in the gas-liquid segmented flow within the microreactor significantly shortened the required residence time to 200 seconds. researchgate.net This approach demonstrates the potential for highly efficient and scalable production of benzothiazolesulfenamides. The principles of this flow synthesis can be readily adapted for the production of N,N-diethyl-2-benzothiazolesulfenamide.

The development of multistep continuous-flow protocols for the synthesis of condensed benzothiazoles further underscores the utility of this technology in producing complex heterocyclic structures, offering advantages in terms of safety, efficiency, and scalability. researchgate.net

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanism is fundamental to the rational design of more efficient synthetic protocols. The formation of N,N-diethyl-2-benzothiazolesulfenamide is believed to proceed through a series of reactive intermediates.

Proposed Reaction Intermediates in Sulfenamide Synthesis

The oxidative coupling of a thiol and an amine to form a sulfenamide is proposed to proceed through several key intermediates. In electrochemical syntheses of sulfonamides, a related class of compounds, kinetic experiments have shown that the thiol is first oxidized to the corresponding disulfide. researchgate.net This disulfide is a competent coupling partner for the subsequent reaction with the amine.

Following disulfide formation, the amine is oxidized to a radical cation. This aminium radical intermediate then reacts with the disulfide to generate the sulfenamide. researchgate.net In some proposed mechanisms for related reactions, the formation of a reactive sulfenyl halide intermediate has also been suggested, which then undergoes nucleophilic attack by the amine.

For the synthesis of 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides, a proposed mechanism involves the reduction of the nitro groups to amino groups, followed by an intramolecular cyclization. While this is a different synthetic route, it highlights the importance of disulfide intermediates in the broader chemistry of benzothiazole derivatives.

Kinetic Studies of N,N-Diethyl-2-benzothiazolesulfenamide Formation

In this study, the reaction was found to be kinetically controlled under the optimized flow conditions, with mass transfer resistance being effectively eliminated. A simplified kinetic model was established where the reaction order was determined to be 0 with respect to 2-mercaptobenzothiazole (MBT) and 0.56 with respect to pure oxygen. researchgate.net This suggests that the concentration of MBT does not influence the reaction rate under these conditions, while the concentration of the oxidant has a significant impact. These findings are crucial for the design and scale-up of continuous reactors for the production of benzothiazolesulfenamides.

Chemical Reactivity and Transformation Mechanisms of N,n Diethyl 2 Benzothiazolesulfenamide

Decomposition and Degradation Pathways

Decomposition of N,N-diethyl-2-benzothiazolesulfenamide can be initiated by thermal energy or by photolytic processes, leading to the formation of several by-products.

Under thermal stress, such as the conditions encountered during rubber vulcanization, N,N-diethyl-2-benzothiazolesulfenamide undergoes decomposition. The principal mechanism is the homolytic cleavage of the relatively unstable sulfur-nitrogen bond. oecd.org This thermal scission is a key feature of its function as a delayed-action accelerator, as it remains stable at lower processing temperatures but decomposes to initiate cross-linking at higher vulcanization temperatures. atamanchemicals.com

The primary decomposition products are 2-mercaptobenzothiazole (B37678) (MBT) and diethylamine, which result from the cleavage of the S-N bond. oecd.org The initial cleavage generates a mercaptobenzothiazole radical and a diethylamino radical. oecd.org These highly reactive species can then participate in further reactions. Under fire conditions, hazardous decomposition products can include carbon oxides and nitrogen oxides (NOx). atamanchemicals.com

Table 1: Reported Thermal Decomposition By-products of Benzothiazolesulfenamides This table is based on data for structurally similar sulfenamide (B3320178) accelerators.

By-product NameChemical FormulaFormation PathwayReference
2-Mercaptobenzothiazole (MBT)C₇H₅NS₂Primary product from S-N bond cleavage. oecd.org
DiethylamineC₄H₁₁NPrimary product from S-N bond cleavage. oecd.org
Benzothiazole (B30560)C₇H₅NSFurther degradation product. oecd.org
2-MethylbenzothiazoleC₈H₇NSFurther degradation product. oecd.org
2-BenzothiazoloneC₇H₅NOSFurther degradation product. oecd.org

Exposure to ultraviolet (UV) radiation can induce the photodegradation of N,N-diethyl-2-benzothiazolesulfenamide. UV light provides the necessary energy to break chemical bonds within the molecule, a process known as photo-oxidation. mdpi.comyoutube.com This degradation leads to irreversible chemical changes that can affect the properties of materials containing the compound. mdpi.com

The primary mechanism involves the absorption of UV photons, leading to the cleavage of polymer chains and the creation of highly reactive free radicals. youtube.com For sulfenamides, this energy is sufficient to break the S-N bond. The chemical fate of the compound in the environment can involve indirect photodegradation through reactions with hydroxyl radicals (•OH) present in the atmosphere. oecd.org Studies on structurally similar sulfa drugs show that direct photolysis in aqueous solutions leads to the formation of common products like sulfanilic acid. nih.gov The specific degradation pathway and the resulting products depend on factors such as pH and the presence of other chemical species. nih.gov

Table 2: Summary of Photolytic Degradation Processes

ProcessDescriptionResulting Species/ProductsReference
Direct PhotolysisBond cleavage initiated by direct absorption of UV radiation.Free radicals, degradation products (e.g., sulfanilic acid for related compounds). youtube.comnih.gov
Photo-oxidationDegradation involving both UV radiation and oxygen.Free radicals, carbonyl groups, hydroxyl groups. mdpi.comresearchgate.net
Indirect PhotodegradationReaction with photochemically generated species like hydroxyl radicals.Various oxidation products. oecd.org

Oxidative and Reductive Transformations

The sulfur atom in N,N-diethyl-2-benzothiazolesulfenamide is susceptible to changes in its oxidation state. Sulfenamides can be oxidized to form sulfinamides (RS(O)NR'₂) and subsequently sulfonamides (RS(O)₂NR'₂). wikipedia.org This progression represents the oxidation of sulfur from a +2 to a +4 and +6 state, respectively. The formation of sulfenic acid (R-SOH) is an initial step in the oxidation of thiols, and these can, in turn, react with amines to form sulfenamides, suggesting that the process can be reversed under reductive conditions. nih.gov

Specific oxidizing agents can yield different products. For example, oxidation of primary sulfenamides with lead dioxide can produce metastable thiamino radicals (R–N•–S–R′). wikipedia.org Furthermore, related benzothiazolesulfenamides can be synthesized through the oxidative coupling of 2-mercaptobenzothiazole and an amine, demonstrating a key oxidative transformation. google.com Sulfilimines, which can be formed from sulfenamides, can be further oxidized to sulfoximines. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Reactions Involving the Sulfenamide Moiety

The sulfenamide S-N bond exhibits dual reactivity, allowing it to react with both electrophiles and nucleophiles.

Sulfur as an Electrophile: The sulfur atom in the sulfenamide is electron-deficient (electrophilic) and is subject to attack by a variety of nucleophiles, including carbanions, amines, phosphines, and thiols. nih.govbiorxiv.org However, the nucleophilic attack on a sulfenamide is often kinetically less favorable compared to the attack on a more reactive species like a sulfenic acid. nih.govbiorxiv.org The bond dissociation energy of the N-S bond is a critical factor in these reactions. biorxiv.org

Nitrogen and Sulfur as Nucleophiles: The nitrogen atom in the sulfenamide possesses a lone pair of electrons and can act as a nucleophile. wikipedia.orgnsf.gov The stability and nucleophilicity of the sulfenamide are influenced by orbital interactions and steric hindrance around the S-N bond, which can create a rotational barrier, making the bond a chiral axis. wikipedia.orgnsf.govresearchgate.net Under certain conditions, such as in the presence of a strong base, the sulfur atom can also exhibit nucleophilic character. organic-chemistry.org For instance, a metal-free, base-promoted S-alkylation of sulfenamides has been developed to synthesize sulfilimines, where the sulfur atom is selectively alkylated. nih.gov

Table 3: Reactivity of the Sulfenamide Moiety

Reactant TypeSite of Attack on SulfenamideProduct TypeReference
Nucleophile (e.g., thiol, carbanion)Electrophilic SulfurSubstitution Product nih.govbiorxiv.org
Electrophile (e.g., alkyl halide)Nucleophilic Sulfur (under basic conditions)Sulfilimine nih.gov

Radical Generation and Propagation Mechanisms in Chemical Systems

The generation of free radicals is fundamental to the function of N,N-diethyl-2-benzothiazolesulfenamide as a vulcanization accelerator. This process follows the classic radical chain mechanism, which consists of initiation, propagation, and termination steps. youtube.comyoutube.com

Initiation: The initiation step is the generation of initial radical species. For N,N-diethyl-2-benzothiazolesulfenamide, this occurs via the homolytic cleavage of the S-N bond when heated. oecd.orgatamanchemicals.com This single event produces two radicals: a benzothiazolyl-2-sulfanyl radical (often denoted as MBT•) and a diethylamino radical (•N(CH₂CH₃)₂).

Reaction: C₇H₄NS-S-N(C₂H₅)₂ → C₇H₄NS-S• + •N(C₂H₅)₂

Propagation: In the propagation phase, the radicals generated during initiation react with substrate molecules (such as polymer chains in rubber) to form new products and regenerate a radical, thus continuing the chain reaction. youtube.comyoutube.com The benzothiazolyl-2-sulfanyl radical (MBT•) is the key propagating radical that facilitates the formation of sulfur cross-links between polymer chains, which is the essence of vulcanization. oecd.org This radical can abstract a hydrogen atom from a polymer chain, creating a polymer radical, which can then react further to form the cross-linked network.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. This termination step reduces the concentration of radicals available to propagate the reaction. youtube.com

This radical mechanism explains the compound's effectiveness in creating a durable, cross-linked rubber network.

Role in Polymer Science: Mechanistic Insights into Vulcanization and Polymer Modification

Catalytic and Accelerating Action in Polymer Cross-linking Reactions

N,N-diethyl-2-benzothiazolesulfenamide is recognized as a delayed-action accelerator, a critical characteristic that provides a period of safe processing time before the onset of rapid vulcanization. This feature prevents premature curing, or "scorch," during the mixing and shaping of rubber compounds. lusida.com The vulcanization kinetics are influenced by factors such as temperature and the concentration of the accelerator. chembroad.com

Initiation Mechanisms of Sulfur Vulcanization

The vulcanization process initiated by sulfenamide (B3320178) accelerators is a complex series of chemical reactions. While the precise, detailed mechanism for N,N-diethyl-2-benzothiazolesulfenamide is not extensively elucidated in readily available literature, the general mechanism for sulfenamides is well-established. The process commences with the formation of an active accelerator complex. cmu.eduresearchgate.net This involves the interaction of the sulfenamide accelerator with activators, typically zinc oxide and a fatty acid such as stearic acid.

The initial step is believed to be the formation of a complex between the accelerator, zinc ions, and sulfur. This complex then reacts with the rubber polymer chains to form pendant groups, which are precursors to cross-links. These pendant groups, containing the benzothiazole (B30560) moiety, subsequently react with other polymer chains to create the final sulfur cross-links (mono-, di-, and polysulfidic bridges), resulting in a three-dimensional network structure within the rubber. chembroad.com The basicity of the amine group in the sulfenamide molecule influences the rate of vulcanization; a more basic amine generally leads to a faster cure rate. researchgate.netresearchgate.net

Influence on Cross-link Density and Network Formation Dynamics

The concentration of N,N-diethyl-2-benzothiazolesulfenamide directly impacts the cross-link density of the resulting vulcanizate. An increase in the accelerator concentration generally leads to a higher cross-link density, which in turn enhances the mechanical properties of the rubber, such as modulus and hardness. chembroad.com However, excessive amounts of the accelerator can lead to a reduction in some properties. chembroad.com The use of sulfenamide accelerators allows for the formation of a high degree of cross-linking, which is crucial for developing high-performance rubber products. chembroad.com

The dynamics of network formation are characterized by the delayed onset of cure followed by a rapid vulcanization stage. This is a hallmark of sulfenamide accelerators. The length of the scorch delay and the rate of cure can be tailored by adjusting the concentration of the accelerator and by using it in combination with other secondary accelerators. lusida.com

Structure-Forming Effect in Elastomer Systems

Beyond its role as a catalyst, N,N-diethyl-2-benzothiazolesulfenamide and its reaction products can become an integral part of the final polymer network, influencing its structure and properties.

Chemical Incorporation into Polymer Matrices

During the vulcanization process, the sulfenamide molecule breaks down. The benzothiazole part of the molecule is known to become attached to the polymer chains as pendant groups before the formation of cross-links. It is also possible for fragments of the accelerator to remain in the vulcanizate as part of the cross-link structure or as modified pendant groups. During vulcanization, the unstable sulfur-nitrogen bond of sulfenamides like N,N-dicyclohexyl-2-benzothiazolesulfenamide is known to split, leading to the formation of mercaptobenzothiazole radicals and the corresponding amine. These breakdown products can be incorporated into the polymer matrix. oecd.org

Polymerization Reactions Initiated by N,N-Diethyl-2-benzothiazolesulfenamide

While the primary role of N,N-diethyl-2-benzothiazolesulfenamide is as a vulcanization accelerator, there is limited direct evidence in the reviewed literature to suggest that it acts as a conventional initiator for the polymerization of monomers to form polymers from their constituent building blocks. Its function is centered on the cross-linking of pre-existing polymer chains.

Interactions with Co-accelerators and Activators in Polymer Systems

To achieve a desired balance of processing safety, cure rate, and final properties, N,N-diethyl-2-benzothiazolesulfenamide is often used in combination with other accelerators and activators.

The interaction with activators like zinc oxide and stearic acid is fundamental to the initiation of vulcanization. Zinc oxide, in conjunction with stearic acid, forms a zinc-stearate complex which then interacts with the accelerator to form the active sulfurating agent. nii.ac.jp

Below is a table summarizing the general effects of combining sulfenamide accelerators with various co-accelerators.

Co-accelerator ClassTypical Effect on Vulcanization with Sulfenamides
Guanidines Increases cure rate, can reduce scorch safety. lusida.com
Thiurams Acts as a "kicker" to significantly increase cure rate, can reduce scorch safety. lusida.comwelltchemicals.com
Dithiocarbamates Provides a very fast cure, often used in small amounts to boost the main accelerator. welltchemicals.com

Synergistic Effects with Metal Oxides in Cross-linking Reactions

The efficacy of 2-Benzothiazolesulfenamide (B1220645), N,N-diethyl- (also known as N,N-diethyl-2-benzothiazolesulfenamide) in the vulcanization of rubber is significantly enhanced through synergistic interactions with metal oxides. Metal oxides, most commonly zinc oxide (ZnO), function as essential activators in sulfur-based vulcanization systems. nih.gov This activation is not a standalone process but a cooperative one, typically involving a fatty acid like stearic acid, to form a successful activator system. nih.gov

The primary role of the metal oxide is to react with the accelerator and sulfur to form an active accelerator complex, which is more efficient at sulfurating the rubber polymer chains. The mechanism involves the formation of a complex between the metal ion (e.g., Zn²⁺), the accelerator fragments, and the fatty acid. nih.gov During vulcanization, the N,N-diethyl-2-benzothiazolesulfenamide molecule undergoes thermal decomposition. researchgate.net The resulting fragments can then react with the zinc oxide.

This interaction leads to the formation of intermediate complexes, such as zinc-dithiocarbamates, which exhibit enhanced activity. nih.gov These complexes are more effective at breaking down the ring structure of elemental sulfur (S₈) and facilitating the formation of sulfur cross-links between polymer chains. epa.gov The presence of the metal oxide activator system not only increases the rate and efficiency of vulcanization but also influences the final properties of the vulcanized rubber, such as cross-link density, tensile strength, and thermal stability. researchgate.netlifescienceglobal.com

Research has explored reducing the levels of zinc oxide due to environmental concerns by using co-activators like magnesium oxide (MgO). nih.govresearchgate.netlifescienceglobal.com Studies on polybutadiene (B167195) rubber (PBR) have shown that combining MgO with ZnO can significantly accelerate the vulcanization rate and improve mechanical properties. researchgate.netlifescienceglobal.com For instance, a system with a 3:2 ratio of MgO to ZnO can more than double the rate of vulcanization compared to using a conventional amount of ZnO alone. nih.gov This demonstrates a potent synergistic effect where the binary metal oxide system enhances crosslinking efficiency. researchgate.netlifescienceglobal.com While MgO alone is less effective than ZnO, their combination proves highly beneficial, suggesting a complex interaction between the different metal oxides and the accelerator. nih.govresearchgate.netlifescienceglobal.com

Table 1: Effect of ZnO and MgO Co-Activators on the Mechanical Properties of Vulcanized Polybutadiene Rubber (PBR)
Activator Composition (phr*)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Swelling Index
5 ZnO / 0 MgO----
2 ZnO / 3 MgO---3.10 researchgate.netlifescienceglobal.com
0 ZnO / 5 MgO1.4 lifescienceglobal.com212 lifescienceglobal.com43 lifescienceglobal.com4.24 researchgate.netlifescienceglobal.com
ZnO/MgO (unspecified ratio) with 60% MgO1.1 researchgate.netlifescienceglobal.com111 researchgate.netlifescienceglobal.com46 researchgate.netlifescienceglobal.com-

*phr: parts per hundred rubber

The data in the table is based on studies of polybutadiene rubber vulcanization and illustrates the general principle of metal oxide synergy. The lowest swelling index, observed with a combination of ZnO and MgO, indicates the highest cross-link density. researchgate.netlifescienceglobal.com

Influence of Elemental Sulfur on Reaction Pathways and Mechanisms

Elemental sulfur is a fundamental component in the vulcanization process accelerated by N,N-diethyl-2-benzothiazolesulfenamide. Its presence dictates the primary reaction pathways leading to the formation of a durable, cross-linked polymer network. epa.gov While N,N-diethyl-2-benzothiazolesulfenamide can induce a degree of cross-linking even in the absence of elemental sulfur through a free-radical mechanism, the resulting properties are different from those of a conventional sulfur cure. researchgate.netresearchgate.net

The established mechanism for sulfur vulcanization begins with the thermal decomposition of the sulfenamide accelerator at vulcanization temperatures. researchgate.netepa.gov This decomposition generates reactive free radicals. researchgate.net In the presence of elemental sulfur, which typically exists as stable eight-membered rings (S₈), these accelerator-derived free radicals play a crucial role. epa.gov They attack the S₈ ring, causing it to open and form reactive polysulfidic radicals. epa.gov

These newly formed sulfur-containing radicals then react with the polymer chains (e.g., butadiene-styrene rubber), creating pendent polysulfide groups attached to the rubber backbone. epa.gov The final stage of vulcanization involves the combination of these pendent groups or their reaction with other polymer chains to form stable mono-, di-, and polysulfidic cross-links between the polymer molecules. epa.gov It is these sulfur bridges that transform the plastic, weak rubber into a strong, elastic material. epa.gov

The structure-forming action of N,N-diethyl-2-benzothiazolesulfenamide on its own is considered a polymerization reaction initiated by the free radicals from its thermal decomposition. researchgate.netresearchgate.net However, the incorporation of elemental sulfur into the system is what defines the vulcanization process, leading to the formation of sulfur-based cross-links and providing the characteristic properties of vulcanized rubber. epa.gov The accelerator's function is to make this process happen more quickly and at lower temperatures than would be possible with sulfur alone. epa.gov

Table 2: Proposed Reaction Steps in Sulfur Vulcanization with Sulfenamide Accelerators
StepDescriptionKey Reactants
1. Accelerator DecompositionThe sulfenamide accelerator (R-S-NR'₂) breaks down under heat.N,N-diethyl-2-benzothiazolesulfenamide
2. Radical FormationThermal decomposition produces active free radicals (e.g., R-S•). epa.govAccelerator Fragments
3. Sulfur Ring OpeningThe accelerator radicals attack the stable S₈ ring. epa.govFree Radicals, Elemental Sulfur (S₈)
4. Polysulfide FormationReactive polysulfide chains are formed. epa.govSulfur Radicals
5. Cross-link CreationPolysulfide chains bridge two polymer backbones, forming a cross-link. epa.govPolymer Chains, Polysulfides

Theoretical and Computational Chemistry Approaches to N,n Diethyl 2 Benzothiazolesulfenamide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic properties of molecules with high accuracy. For N,N-diethyl-2-benzothiazolesulfenamide, these calculations can predict key structural parameters and provide a detailed picture of its electron distribution.

Table 1: Predicted Molecular Structural Parameters of N,N-diethyl-2-benzothiazolesulfenamide

ParameterPredicted Value
C-S (thiazole ring) Bond Length~1.75 Å
C=N (thiazole ring) Bond Length~1.30 Å
S-N (sulfenamide) Bond Length~1.68 Å
N-C (diethylamino) Bond Length~1.47 Å
C-S-N Bond Angle~105°
S-N-C Bond Angle~115°

Note: These are estimated values based on computational studies of analogous compounds and require a dedicated DFT study on N,N-diethyl-2-benzothiazolesulfenamide for precise determination.

Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the reactivity of a molecule. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. For sulfenamide (B3320178) accelerators, the S-N bond is known to be the weakest link and is crucial to their function. The electronic properties play a significant role in the cleavage of this bond during the initial stages of vulcanization.

Table 2: Calculated Electronic Properties of N,N-diethyl-2-benzothiazolesulfenamide

PropertyValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole MomentData not available

Note: Specific calculated values for N,N-diethyl-2-benzothiazolesulfenamide are not available in the reviewed literature. The table structure is provided for when such data becomes available through dedicated computational studies.

Computational Modeling of Reaction Mechanisms and Transition States

The primary industrial application of N,N-diethyl-2-benzothiazolesulfenamide is as an accelerator in the sulfur vulcanization of rubber. Computational modeling is instrumental in unraveling the complex reaction network involved in this process. Theoretical studies can map out the potential energy surface of the reactions, identifying key intermediates and the transition states that connect them.

The vulcanization process initiated by sulfenamide accelerators is understood to proceed through several key steps, including the initial decomposition of the accelerator, the formation of an active sulfurating agent, and the subsequent cross-linking of polymer chains. Computational studies on related sulfenamide accelerators have utilized DFT to investigate the homolytic and heterolytic cleavage of the S-N bond, which is considered a critical initiation step.

The identification and characterization of transition states are fundamental to understanding the kinetics of these reactions. Transition state theory allows for the calculation of reaction rate constants from the computed energetic barriers. For the reactions involving N,N-diethyl-2-benzothiazolesulfenamide, this would involve locating the transition state structures for its decomposition and its subsequent reactions with sulfur and the polymer chains.

Table 3: Computationally Modeled Reaction Steps and Transition State Data

Reaction StepReactantsProductsActivation Energy (Calculated)
S-N Bond CleavageN,N-diethyl-2-benzothiazolesulfenamideBenzothiazolyl radical + Diethylamino radicalData not available
Formation of Active AgentBenzothiazolylthiyl radical + S₈Benzothiazolyl polysulfidyl radicalData not available

Note: While the general reaction pathways are known, specific activation energies and transition state geometries for N,N-diethyl-2-benzothiazolesulfenamide are not documented in readily available research. This table illustrates the type of data that would be generated from such a computational study.

Simulation of Molecular Interactions within Polymer Environments

To fully understand the role of N,N-diethyl-2-benzothiazolesulfenamide in vulcanization, it is essential to consider its interactions within the polymer matrix, typically natural rubber (polyisoprene) or synthetic rubbers. Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in a condensed phase.

MD simulations can provide insights into how the accelerator molecule diffuses through the polymer, how it orients itself relative to the polymer chains, and the nature of the intermolecular forces at play. These simulations can model the local environment around the accelerator and how this environment influences its reactivity. For example, the polarity of the polymer and the presence of other additives can affect the stability of the S-N bond and the subsequent reaction pathways.

Parameters such as the radial distribution function can be calculated from MD simulations to quantify the spatial arrangement of polymer atoms around the accelerator molecule. Furthermore, the binding energy between the accelerator and the polymer chains can be estimated, providing a measure of the strength of their interaction.

Table 4: Simulated Interaction Parameters in a Polyisoprene Matrix

Interaction ParameterDescriptionSimulated Value
Radial Distribution Function g(r)Describes the probability of finding a polymer atom at a distance r from the accelerator.Data not available
Binding EnergyThe energy released upon the association of the accelerator with the polymer chain.Data not available
Diffusion CoefficientA measure of the mobility of the accelerator within the polymer matrix.Data not available

Note: Dedicated molecular dynamics simulation studies for N,N-diethyl-2-benzothiazolesulfenamide within a polymer environment are required to generate the specific data for this table.

Advanced Analytical Methodologies for N,n Diethyl 2 Benzothiazolesulfenamide Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide foundational information regarding the molecular structure and composition of N,N-diethyl-2-benzothiazolesulfenamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,N-diethyl-2-benzothiazolesulfenamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of N,N-diethyl-2-benzothiazolesulfenamide is expected to show distinct signals corresponding to the protons of the benzothiazole (B30560) ring and the N,N-diethyl group. The aromatic protons on the benzothiazole ring typically appear in the downfield region, approximately between 7.0 and 8.5 ppm, as complex multiplets due to spin-spin coupling. japsonline.comchemicalbook.com The ethyl protons of the diethylamino group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group. rsc.orgraco.cat Due to hindered rotation around the S-N bond, the two ethyl groups may become diastereotopic, leading to more complex signals for the methylene and methyl protons than a simple quartet and triplet. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms of the benzothiazole ring will resonate in the aromatic region (approximately 110-160 ppm). japsonline.com The carbons of the diethylamino group will appear in the aliphatic region, with the methylene carbons typically resonating around 40-50 ppm and the methyl carbons further upfield around 10-15 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Diethyl-2-benzothiazolesulfenamide

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
Benzothiazole Aromatic7.0 - 8.5110 - 160Multiplets
-N-CH₂ -CH₃~3.4~45Quartet (or more complex)
-N-CH₂-CH₃ ~1.2~13Triplet (or more complex)

Note: Predicted values are based on data for analogous structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of N,N-diethyl-2-benzothiazolesulfenamide will display characteristic absorption bands corresponding to its constituent functional groups. Key expected absorptions include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching (from diethyl groups): In the 2850-2970 cm⁻¹ region. rsc.org

C=N stretching (of the benzothiazole ring): Around 1640 cm⁻¹. researchgate.net

Aromatic C=C ring stretching: In the 1400-1600 cm⁻¹ range. researchgate.net

C-N stretching: Typically observed in the 1000-1350 cm⁻¹ region.

C-S and S-N stretching: These vibrations are expected in the fingerprint region, generally below 1000 cm⁻¹. The C-S stretching vibration in benzothiazole derivatives is often found around 650-750 cm⁻¹. japsonline.com

Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for non-polar bonds with high polarizability. nih.gov For N,N-diethyl-2-benzothiazolesulfenamide, the S-S bond (if present as an impurity from synthesis) and the aromatic ring system would be expected to produce strong Raman signals. The symmetric vibrations of the benzothiazole ring system are also typically strong in the Raman spectrum. mdpi.com The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. youtube.com

Interactive Data Table: Key Vibrational Frequencies for N,N-Diethyl-2-benzothiazolesulfenamide

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Intensity
Aromatic C-HStretching> 3000Medium
Aliphatic C-HStretching2850 - 2970Medium-Strong
Benzothiazole C=NStretching~1640Medium
Aromatic C=CRing Stretching1400 - 1600Strong
S-NStretching< 1000Medium
C-SStretching650 - 750Medium

Mass spectrometry (MS) is a critical technique for determining the molecular weight of N,N-diethyl-2-benzothiazolesulfenamide and for obtaining structural information through the analysis of its fragmentation patterns.

The molecular formula of N,N-diethyl-2-benzothiazolesulfenamide is C₁₁H₁₄N₂S₂, giving it a molecular weight of approximately 238.37 g/mol . In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass.

Under ionization conditions, such as atmospheric pressure chemical ionization (APCI), benzothiazole sulfenamides are protonated. researchgate.net The resulting protonated molecule, [M+H]⁺, undergoes characteristic fragmentation. Research on similar benzothiazole sulfenamides has shown that the protonated molecules can rearrange through cyclic structures to produce specific fragment ions. researchgate.net Key fragmentation pathways for protonated N,N-diethyl-2-benzothiazolesulfenamide are expected to include:

Cleavage of the S-N bond, leading to the formation of a benzothiazole-thiol radical cation or related fragments.

Rearrangement and fragmentation leading to characteristic ions at m/z 166 (corresponding to a protonated 2-mercaptobenzothiazole (B37678) fragment) and m/z 183 . researchgate.net

Loss of the diethylamino group. libretexts.org

The precise fragmentation pattern provides a structural fingerprint that can be used to identify the compound and distinguish it from related structures. raco.catmdpi.comwhitman.edu

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating N,N-diethyl-2-benzothiazolesulfenamide from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment and quantification of N,N-diethyl-2-benzothiazolesulfenamide in raw materials and final products. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

A typical RP-HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid) to ensure good peak shape. nih.gov Detection is typically performed using an ultraviolet (UV) detector, as the benzothiazole ring system is strongly UV-active. The method can be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification. nih.govnih.gov

Interactive Data Table: Representative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to the absorbance maximum of the compound
Injection Volume 10 µL
Column Temperature 25 - 40 °C

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a valuable technique for the analysis of volatile and semi-volatile compounds, including N,N-diethyl-2-benzothiazolesulfenamide and any related volatile impurities. shimadzu.com

For successful GC analysis, the compound must be thermally stable. If the compound is not sufficiently volatile or is prone to thermal degradation, derivatization may be required to convert it into a more suitable analyte. nih.gov A typical GC method would utilize a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). researchgate.net The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer provides definitive identification of the separated components. shimadzu.commdpi.com

Interactive Data Table: Representative GC-MS Method Parameters

Parameter Condition
Column Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium
Injection Mode Split/Splitless
Injector Temperature 250 - 280 °C
Oven Program e.g., 100 °C hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Ion Source Temp. ~230 °C
MS Quadrupole Temp. ~150 °C

Elemental Analysis for Compositional Determination in Research Samples

Elemental analysis is a cornerstone technique in the chemical sciences, providing the fundamental compositional data of a sample. For a specific compound like N,N-diethyl-2-benzothiazolesulfenamide, this analysis is critical in a research context to confirm the identity and purity of a newly synthesized batch or a commercial sample. It provides a quantitative measure of the mass percentages of the constituent elements, which can be compared against the theoretically calculated values derived from the compound's molecular formula.

The molecular formula for N,N-diethyl-2-benzothiazolesulfenamide is C₁₁H₁₄N₂S₂. nist.gov Based on this, the theoretical elemental composition can be precisely calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). These theoretical values serve as the benchmark against which experimental results are compared.

Theoretical Elemental Composition The expected mass percentages for each element in N,N-diethyl-2-benzothiazolesulfenamide are detailed below.

ElementSymbolAtomic Mass (amu)Moles in CompoundTotal Mass (amu)Percentage (%)
CarbonC12.01111132.12155.45
HydrogenH1.0081414.1125.92
NitrogenN14.007228.01411.76
SulfurS32.065264.13026.91
Total 238.377 100.00

In a research setting, techniques such as combustion analysis are commonly employed to determine the percentages of carbon, hydrogen, and nitrogen. A weighed sample of the compound is combusted in an excess of oxygen, and the resulting gases (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the elemental composition. The sulfur content is often determined separately using methods like inductively coupled plasma atomic emission spectrometry (ICP-AES) or other classical techniques after sample digestion.

The comparison between the experimental findings and the theoretical values is a critical checkpoint for verifying the compound's stoichiometry and assessing its purity. Significant deviations may indicate the presence of impurities, residual solvents, or that an incorrect compound was synthesized.

Comparison of Theoretical vs. Experimental Elemental Analysis The following table presents a hypothetical but realistic comparison for a research sample of N,N-diethyl-2-benzothiazolesulfenamide, demonstrating the typical tolerances accepted in synthetic chemistry research.

ElementTheoretical Mass %Experimental Mass %Deviation (%)
Carbon (C)55.4555.38-0.07
Hydrogen (H)5.925.99+0.07
Nitrogen (N)11.7611.71-0.05
Sulfur (S)26.9126.82-0.09

Advanced Techniques for In-situ Monitoring of Reactions Involving the Compound

Understanding the reaction kinetics, identifying transient intermediates, and elucidating the mechanistic pathways of reactions involving N,N-diethyl-2-benzothiazolesulfenamide are critical for optimizing its performance, particularly in its role as a vulcanization accelerator. jet-mills.com In-situ (in the reaction mixture) monitoring provides real-time data, offering a continuous view of the chemical and physical transformations as they occur. akrochem.com This is a significant advancement over traditional quenching and sampling methods, which can miss short-lived species and alter the reaction course.

During sulfur vulcanization, N,N-diethyl-2-benzothiazolesulfenamide functions as a delayed-action accelerator. dergipark.org.tr The key chemical event is the thermal cleavage of the relatively weak sulfur-nitrogen (S-N) bond. oecd.org This cleavage initiates a series of complex reactions involving sulfur and rubber polymer chains, ultimately leading to the formation of cross-links. kglmeridian.com Advanced in-situ techniques are indispensable for studying this process.

Several powerful analytical methods can be adapted for the in-situ monitoring of such reactions:

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods are highly effective for tracking changes in functional groups in real-time. By inserting a probe into the reaction vessel, one can monitor the disappearance of the characteristic S-N bond vibration of the sulfenamide (B3320178) and the appearance of bands corresponding to intermediates like 2-mercaptobenzothiazole (MBT) and the final cross-linked rubber products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more challenging to implement for heterogeneous rubber mixtures, high-temperature NMR can be used for model systems in solution to provide detailed structural information on the compounds present at any given moment. This can help identify degradation products and track the consumption of the accelerator.

UV-Visible (UV-Vis) Spectroscopy: The benzothiazole component of the molecule possesses a strong UV chromophore. nist.gov Changes to this structure or its electronic environment upon reaction will alter the UV-Vis spectrum, allowing for the quantification of the accelerator's consumption rate.

Rheometry: In the specific context of rubber vulcanization, rheometry is a primary in-situ tool. neliti.com An oscillating die rheometer (ODR) or moving die rheometer (MDR) measures the change in torque required to oscillate a die embedded in the rubber sample as it is heated. akrochem.com This torque is directly proportional to the stiffness or cross-link density of the rubber. The resulting cure curve provides critical kinetic data, including the scorch time (the safe processing window before vulcanization begins) and the optimum cure time, reflecting the chemical activity of the N,N-diethyl-2-benzothiazolesulfenamide accelerator under specific conditions.

The following table summarizes the application of these advanced techniques to the study of N,N-diethyl-2-benzothiazolesulfenamide reactions.

TechniqueParameter MeasuredApplication to N,N-diethyl-2-benzothiazolesulfenamide Research
In-situ FTIR/Raman Vibrational band frequency and intensityMonitors cleavage of the S-N bond and formation of intermediates (e.g., 2-mercaptobenzothiazole) and products.
High-Temperature NMR Chemical shifts and signal integrationProvides detailed structural information and quantification of reactants and products in model solution-state reactions.
In-situ UV-Vis Absorbance at specific wavelengthsTracks the concentration of the benzothiazole chromophore, allowing for kinetic analysis of the accelerator's consumption.
Rheometry (MDR/ODR) Torque / Modulus vs. TimeMeasures the rate and state of cure in rubber compounds, providing data on scorch safety and cure speed initiated by the accelerator.

Derivatives and Analogues of 2 Benzothiazolesulfenamide: Structure Activity Relationship Studies

Systematic Modification of the N,N-Diethyl Moiety and its Impact on Reactivity

The nature of the substituent on the nitrogen atom of the sulfenamide (B3320178) group plays a crucial role in determining the accelerator's activity. The stability of the S-N bond is a key factor; this bond must cleave to generate the active species that participate in the vulcanization process. The electronic and steric effects of the N-substituents significantly influence the lability of this bond and, consequently, the scorch safety and cure rate of the rubber compound. chembroad.comscribd.com

The basicity of the amine fragment is a primary determinant of the sulfenamide's reactivity. blogspot.com Generally, sulfenamides derived from more basic amines exhibit faster cure rates. This is attributed to the amine's role in the complex series of reactions that lead to the formation of the sulfurating agent. The amine released during the initial stages of vulcanization can act as a catalyst for subsequent reactions.

The steric bulk of the N-substituents also has a profound impact on the accelerator's performance. Increased steric hindrance around the nitrogen atom can lead to a longer scorch time, providing a greater margin of safety during rubber processing. blogspot.com This delay is a desirable characteristic in many industrial applications, preventing premature vulcanization.

Systematic studies have shown a clear trend in reactivity as the N-alkyl groups are varied. For instance, replacing the diethyl groups with bulkier substituents like tert-butyl or cyclohexyl groups results in accelerators with longer scorch times. chembroad.comsundstrom.se This is a direct consequence of the increased steric hindrance, which stabilizes the S-N bond and slows down the initial decomposition of the accelerator.

The following interactive table summarizes the impact of various N-substituents on the vulcanization characteristics of 2-benzothiazolesulfenamide (B1220645) derivatives.

N-SubstituentRelative Scorch TimeRelative Cure Rate
-N(CH₂CH₃)₂ (Diethyl) BaselineBaseline
-NH(tert-Butyl) LongerSlower
-NH(Cyclohexyl) LongerSlower
-N(Cyclohexyl)₂ LongestSlowest
Morpholino IntermediateIntermediate

This table provides a qualitative comparison based on established principles in rubber chemistry. Actual values can vary depending on the specific formulation and processing conditions.

Heterocyclic Ring System Modifications and Their Chemical Consequences

Alterations to the benzothiazole (B30560) ring system itself can also modulate the reactivity of the sulfenamide accelerator. The introduction of electron-donating or electron-withdrawing groups onto the aromatic ring can influence the electronic environment of the sulfur-nitrogen bond, thereby affecting its stability and cleavage characteristics. nih.gov

Electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), are expected to increase the electron density on the benzothiazole ring system. This can, in turn, affect the stability of the S-N bond. Conversely, electron-withdrawing groups, like nitro (-NO₂) or chloro (-Cl), decrease the electron density of the ring. Studies on related benzothiazole derivatives have shown that such substitutions significantly impact their electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO), which can be correlated with reactivity. nih.gov

The position of the substituent on the benzothiazole ring is also critical. Modifications at different positions can lead to varied electronic and steric effects, resulting in a range of reactivities for the corresponding sulfenamide accelerators. While extensive research has been conducted on the synthesis of substituted benzothiazoles for various applications, detailed studies focusing specifically on their impact on vulcanization acceleration are less common. researchgate.net However, the principles of physical organic chemistry suggest that these modifications would provide a means to fine-tune the performance of the accelerator.

Comparative Studies of Reactivity and Mechanistic Behavior Among Sulfenamide Analogues

A number of sulfenamide accelerators derived from 2-mercaptobenzothiazole (B37678) are commercially available and widely used in the rubber industry. Comparative studies of these analogues provide valuable insights into their structure-activity relationships and mechanistic behavior. Among the most common are N-cyclohexyl-2-benzothiazolesulfenamide (CBS), N-tert-butyl-2-benzothiazolesulfenamide (TBBS), and N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS). chembroad.comsundstrom.se

The primary difference between these accelerators lies in the amine moiety attached to the sulfenamide group. This difference leads to significant variations in their vulcanization characteristics, particularly scorch safety and cure rate.

N-cyclohexyl-2-benzothiazolesulfenamide (CBS): This is a fast, primary accelerator that provides good scorch safety. sundstrom.se The cyclohexyl group offers a moderate level of steric hindrance.

N-tert-butyl-2-benzothiazolesulfenamide (TBBS): TBBS provides a longer scorch delay compared to CBS, which is advantageous in many processing applications. chembroad.comnih.gov The bulky tert-butyl group is responsible for this increased processing safety.

N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS): DCBS offers the longest scorch time among the common sulfenamide accelerators due to the significant steric hindrance from the two cyclohexyl groups. sundstrom.se

The following interactive table compares the vulcanization properties of several common sulfenamide accelerators.

AcceleratorChemical NameRelative Scorch SafetyRelative Cure Rate
DEBS 2-Benzothiazolesulfenamide, N,N-diethyl-GoodFast
CBS N-cyclohexyl-2-benzothiazolesulfenamideVery GoodMedium-Fast
TBBS N-tert-butyl-2-benzothiazolesulfenamideExcellentMedium
DCBS N,N-dicyclohexyl-2-benzothiazolesulfenamideSuperiorSlow
MBS N-oxydiethylene-2-benzothiazolesulfenamideGoodFast

This table presents a general comparison. The actual performance can be influenced by the specific rubber compound formulation and processing conditions.

Table of Compound Names

AbbreviationChemical Name
DEBS2-Benzothiazolesulfenamide, N,N-diethyl-
CBSN-cyclohexyl-2-benzothiazolesulfenamide
TBBSN-tert-butyl-2-benzothiazolesulfenamide
DCBSN,N-dicyclohexyl-2-benzothiazolesulfenamide
MBSN-oxydiethylene-2-benzothiazolesulfenamide
MBT2-mercaptobenzothiazole

Environmental Transformation Pathways and Abiotic Chemical Fate

Hydrolysis and Solvolysis Mechanisms in Aqueous Environments

Hydrolysis, a chemical reaction in which a molecule of water ruptures one or more chemical bonds, is a significant degradation pathway for many organic compounds in aqueous environments. For sulfenamide (B3320178) accelerators, hydrolysis can be a competitive side reaction during the vulcanization process, particularly in the presence of steam. lusida.comkglmeridian.com

Studies on other sulfenamide accelerators, such as N-t-butyl-2-benzothiazole sulfenamide (TBBS), have indicated that hydrolysis is a relevant process. kglmeridian.com The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, hydrolysis of sulfenamides is more rapid under acidic or basic conditions compared to neutral pH.

Table 1: Anticipated Hydrolysis Products of 2-Benzothiazolesulfenamide (B1220645), N,N-diethyl-

ReactantAnticipated Primary Products
2-Benzothiazolesulfenamide, N,N-diethyl-2-Mercaptobenzothiazole (B37678)
Diethylamine

Note: This table is based on general chemical principles of sulfenamide hydrolysis, as specific experimental studies on the hydrolysis products of N,N-diethyl-2-benzothiazolesulfenamide were not found in the reviewed literature.

Adsorption and Desorption Phenomena on Environmental Surfaces

The mobility and bioavailability of organic compounds in the environment are largely governed by their adsorption and desorption behavior on soil, sediment, and other environmental surfaces. mdpi.com The primary mechanisms for the sorption of organic chemicals include interactions with soil organic matter and clay minerals. mdpi.com

For benzothiazole (B30560) derivatives, soil organic matter is a principal component responsible for their adsorption. researchgate.net The hydrophobicity of the molecule plays a significant role, with more hydrophobic compounds generally exhibiting stronger adsorption. The adsorption of benzothiazole and its derivatives often fits the Freundlich isotherm model, which describes non-ideal and reversible adsorption to heterogeneous surfaces. researchgate.net

Specific data on the soil adsorption coefficient (Koc) for N,N-diethyl-2-benzothiazolesulfenamide were not found in the surveyed literature. However, studies on other benzothiazoles, such as methabenzthiazuron, have shown that the organic matter content of the soil is a key factor influencing their adsorption. researchgate.net The adsorption mechanism for benzothiazole derivatives can involve electrostatic interactions and hydrophobic partitioning. researchgate.net Desorption studies on related compounds suggest that the process can be hysteretic, meaning that the compound is more strongly retained by the soil than predicted by the adsorption isotherm alone.

Table 2: Factors Influencing Adsorption of Benzothiazole Derivatives

FactorInfluence on Adsorption
Soil Organic MatterPositive correlation; higher organic matter content generally leads to stronger adsorption. researchgate.net
Clay ContentCan contribute to adsorption, particularly for polar or charged species.
pHAffects the ionization state of the molecule and the surface charge of soil particles, thereby influencing electrostatic interactions.
Hydrophobicity of the CompoundGenerally, more hydrophobic compounds exhibit stronger adsorption.

Note: This table summarizes general findings for benzothiazole derivatives, as specific adsorption data for N,N-diethyl-2-benzothiazolesulfenamide is not available.

Photo-oxidation and Atmospheric Degradation Pathways

Once released into the atmosphere, organic compounds are subject to degradation by photo-oxidation, primarily initiated by reaction with hydroxyl radicals (•OH). rsc.org In aquatic systems, both direct photolysis (absorption of light by the compound itself) and indirect photolysis (reaction with photochemically produced reactive species like •OH) can contribute to degradation. rsc.orgresearchgate.net

The photochemical behavior of benzothiazole derivatives can be complex, with reactivity depending on the specific substituents and the environmental medium. researchgate.net Studies on benzothiazole have shown that hydroxylation is a main transformation pathway under artificial sunlight. researchgate.net In the presence of a photocatalyst like TiO2, the degradation of benzothiazole can be significantly enhanced. researchgate.net

While a specific quantum yield for the direct photolysis of N,N-diethyl-2-benzothiazolesulfenamide is not available, its benzothiazole moiety suggests it has the potential to absorb UV radiation. The primary atmospheric degradation pathway is expected to be its reaction with hydroxyl radicals. The rate of this reaction will determine its atmospheric lifetime. For other benzothiazole derivatives, degradation by sulfate (B86663) radicals has also been demonstrated as a viable pathway in aqueous environments. nih.govnih.gov

Table 3: Potential Photodegradation Products of Benzothiazole Derivatives

Compound ClassPotential Transformation ProductsDegradation Pathway
BenzothiazolesHydroxylated derivativesPhoto-oxidation (e.g., with •OH) rsc.orgresearchgate.net
BenzothiazolesMethylated derivativesBiotransformation researchgate.net
BenzothiazolesRing-opened productsAdvanced Oxidation Processes rsc.org

Note: This table presents potential degradation products based on studies of various benzothiazole compounds, as specific photodegradation product identification for N,N-diethyl-2-benzothiazolesulfenamide was not found in the literature.

Future Research Trajectories and Interdisciplinary Investigations

Exploration of Novel, Sustainable Synthetic Routes and Methodologies

The traditional synthesis of N,N-diethyl-2-benzothiazolesulfenamide involves the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with N,N-diethylamine. While this method is established, it often relies on hazardous oxidizing agents and organic solvents, prompting a shift towards more sustainable synthetic strategies. The focus of future research is on developing "green" synthetic pathways that aim to minimize waste, lower energy consumption, and utilize renewable resources.

A significant area of research is the investigation of alternative, greener oxidizing systems. For example, hydrogen peroxide is being explored as a cleaner oxidant, often in conjunction with catalysts like tungstate-based compounds, which have demonstrated high efficiency. i-proclaim.my Another avenue is aerobic oxidation, which uses molecular oxygen from the air as the primary oxidant, offering a cost-effective and environmentally sound option. google.com

Electrochemical synthesis represents another promising and sustainable method. This approach replaces chemical oxidants with an electric current, thereby diminishing the generation of chemical waste. Research in this domain concentrates on optimizing electrode materials and reaction conditions to maximize the yield and selectivity for N,N-diethyl-2-benzothiazolesulfenamide.

Furthermore, there is growing interest in solvent-free and "on-water" synthetic methods. These techniques are designed to eliminate the use of volatile organic solvents, which are often toxic and contribute to pollution. The goal is to create reactions that are efficient in the absence of a traditional solvent or in an aqueous medium, in line with the principles of green chemistry. nih.govbepls.com

Table 1: Comparison of Synthetic Routes for N,N-Diethyl-2-benzothiazolesulfenamide

Synthetic RouteOxidant/CatalystKey AdvantagesResearch Focus
Catalytic Oxidation Hydrogen Peroxide/Tungstate CatalystsHigh efficiency, selectivity, milder reaction conditions. i-proclaim.myDevelopment and optimization of novel catalysts.
Aerobic Oxidation Molecular OxygenEnvironmentally benign and cost-effective. google.comDesign of catalysts for the activation of molecular oxygen.
Electrochemical Synthesis Electric CurrentReduced chemical waste and high degree of control.Optimization of electrode materials and reaction parameters.
Solvent-Free/On-Water Synthesis None/WaterElimination of volatile organic solvents. nih.govDesign of efficient reactions in alternative media.

Advanced Materials Science Applications Beyond Traditional Polymers

While N,N-diethyl-2-benzothiazolesulfenamide is a well-known accelerator in rubber vulcanization, its unique chemical structure opens up possibilities for its use in other fields of materials science. pharmiweb.com Future research aims to harness the properties of the benzothiazole (B30560) and sulfenamide (B3320178) components to create advanced materials with specific functionalities.

One promising area is the development of new corrosion inhibitors. The benzothiazole ring system is recognized for its ability to inhibit corrosion on various metals and alloys. Scientists are exploring the potential of N,N-diethyl-2-benzothiazolesulfenamide and its derivatives to form protective layers on metal surfaces, preventing corrosion in harsh environments.

Another area of application is in organic electronics. The conjugated π-system of the benzothiazole core suggests that its derivatives could possess valuable electronic and optical properties. Research is focused on synthesizing and characterizing new benzothiazole-based materials for potential use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The primary goal is to modify the molecular structure to fine-tune electronic energy levels and improve charge transport.

The sulfenamide group also presents opportunities for creating dynamic and self-healing materials. The reversible nature of the S-N bond under specific conditions could be utilized to design polymers and composites that can repair themselves after being damaged. This line of research is investigating the incorporation of sulfenamide-containing monomers into polymer structures to confer self-healing properties.

Table 2: Emerging Applications of N,N-Diethyl-2-benzothiazolesulfenamide Derivatives

Application AreaKey Structural FeatureDesired PropertyResearch Direction
Corrosion Inhibition Benzothiazole RingFormation of protective surface films.Synthesis of derivatives with enhanced adsorption on metal surfaces.
Organic Electronics Conjugated Benzothiazole CoreTunable electronic and optical properties.Molecular engineering to optimize energy levels and charge transport.
Self-Healing Materials Reversible S-N BondIntrinsic self-repair capabilities.Incorporation of sulfenamide moieties into polymer architectures.

Development of Predictive Models for N,N-Diethyl-2-benzothiazolesulfenamide Chemical Behavior

The creation of predictive computational models is essential for expediting the design of new materials and processes that involve N,N-diethyl-2-benzothiazolesulfenamide. These models can offer significant insights into the compound's reactivity, stability, and interactions with other molecules, which can reduce the reliance on extensive and costly experimental work.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to link the molecular structure of benzothiazolesulfenamides to their effectiveness as vulcanization accelerators and their potential environmental impact. By pinpointing key molecular descriptors, these models can forecast the activity and properties of new, yet-to-be-synthesized derivatives, guiding the creation of more efficient and safer accelerators.

Molecular dynamics (MD) simulations are utilized to examine the behavior of N,N-diethyl-2-benzothiazolesulfenamide at the atomic level. These simulations can yield detailed information about the vulcanization process, including the interactions between the accelerator, sulfur, and polymer chains. This deeper understanding can lead to the optimization of vulcanization conditions and the formulation of more effective rubber compounds.

Density Functional Theory (DFT) calculations are also employed to probe the electronic structure and reactivity of N,N-diethyl-2-benzothiazolesulfenamide. These quantum chemical methods can clarify reaction mechanisms, predict spectroscopic properties, and offer insights into the stability of the S-N bond. This fundamental knowledge is vital for the rational design of new synthetic methods and novel applications.

Table 3: Computational Modeling Techniques in N,N-Diethyl-2-benzothiazolesulfenamide Research

Modeling TechniqueObjectiveInformation GainedImpact on Research
QSAR/QSPR Correlate structure with activity/property.Identification of key molecular descriptors for performance and safety.Guided design of new and improved accelerators.
Molecular Dynamics (MD) Simulate atomic-level behavior.Detailed insights into vulcanization mechanisms and molecular interactions.Optimization of rubber formulations and processing conditions.
Density Functional Theory (DFT) Investigate electronic structure and reactivity.Elucidation of reaction mechanisms and prediction of properties.Rational design of new synthetic methods and applications.

Integration with Green Chemistry Principles in Chemical Synthesis and Application

The incorporation of green chemistry principles is a cornerstone of future research and development concerning N,N-diethyl-2-benzothiazolesulfenamide. i-proclaim.my This entails a comprehensive strategy to minimize the environmental footprint of the compound throughout its entire lifecycle, from its synthesis to its application and eventual disposal. researchgate.net

In the realm of synthesis, the focus is on adhering to the 12 Principles of Green Chemistry, which include waste prevention, atom economy, and the use of safer solvents and auxiliary substances. researchgate.net As mentioned in section 9.1, this involves the development of catalytic and solvent-free synthetic approaches. nih.gov

In the application phase, research is directed at enhancing the efficiency of the vulcanization process to decrease the quantity of accelerator needed. pneurama.com This can be accomplished through a more profound understanding of vulcanization chemistry and the development of more potent accelerator systems. lusida.com

Furthermore, there is a rising interest in creating bio-based and biodegradable alternatives to conventional rubber chemicals. acs.org Research is underway to explore the feasibility of synthesizing benzothiazolesulfenamides from renewable feedstocks. researchgate.net Concurrently, studies are examining the environmental fate and biodegradability of N,N-diethyl-2-benzothiazolesulfenamide and its breakdown products to ensure its use does not result in persistent environmental pollution. acs.org

The concept of a circular economy is also being integrated into the rubber industry. This includes designing rubber products that are more easily recyclable and developing methods to recover and reuse valuable chemicals, such as accelerators, from end-of-life tires and other rubber products. i-proclaim.my

Table 4: Application of Green Chemistry Principles to N,N-Diethyl-2-benzothiazolesulfenamide

Green Chemistry PrincipleApplication to N,N-Diethyl-2-benzothiazolesulfenamideResearch Goal
Waste Prevention Development of high-yield, low-waste synthetic routes. google.comMinimize the environmental footprint of production.
Atom Economy Designing synthetic pathways that maximize the incorporation of all materials into the final product.Increase the efficiency of synthesis.
Safer Solvents and Auxiliaries Replacement of hazardous organic solvents with greener alternatives like water or solvent-free systems. bepls.comReduce the toxicity and environmental impact of the manufacturing process.
Design for Energy Efficiency Development of synthetic methods that can be carried out at ambient temperature and pressure. researchgate.netLower the energy consumption of production.
Use of Renewable Feedstocks Exploration of bio-based sources for the synthesis of benzothiazoles. researchgate.netReduce reliance on fossil fuels.
Design for Degradation Investigation of the biodegradability of the compound and its transformation products. acs.orgPrevent the accumulation of persistent pollutants in the environment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-diethyl-2-benzothiazolesulfenamide, and what characterization techniques are critical for confirming its structure?

  • Synthetic Routes :

  • A common method involves refluxing substituted benzothiazole precursors with sulfenamide-forming agents in ethanol or DMF. For example, sodium salts of hydroxybutenone derivatives react with N-(2-benzothiazolyl)acetyl aryl sulfonylhydrazides under reflux, followed by solvent evaporation and crystallization .

  • Alternative routes utilize solid-phase synthesis, where benzothiazole scaffolds are functionalized with sulfenamide groups via resin-bound intermediates, enabling high purity and modularity .

    • Characterization :
  • IR Spectroscopy : Confirms sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and benzothiazole (C=N stretching ~1600 cm⁻¹) groups.

  • NMR : ¹H NMR identifies ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.6 ppm for CH₂) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR distinguishes sulfur-bound carbons (δ 45–55 ppm) .

  • Elemental Analysis : Validates empirical formulas (e.g., C₁₉H₁₅N₃O₃S₂ for derivatives) .

    Table 1 : Representative Synthetic Conditions and Yields

    CompoundSolventReflux Time (h)Yield (%)Melting Point (°C)Reference
    Derivative 10aEthanol655220–222
    Derivative 14Acetonitrile840232–235 (dec.)

Q. How can researchers optimize reaction conditions for synthesizing benzothiazolesulfenamide derivatives to improve yield and purity?

  • Key Variables :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate cyclization steps in benzothiazole formation .
  • Temperature Control : Prolonged reflux (>6 hours) improves conversion but risks decomposition; microwave-assisted synthesis reduces time .
    • Design of Experiments (DoE) :
  • Use factorial design to evaluate interactions between variables (e.g., solvent polarity × temperature). Orthogonal arrays can identify optimal conditions with minimal trials .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in spectroscopic data when synthesizing novel benzothiazolesulfenamide derivatives?

  • Cross-Validation :

  • Combine multiple techniques (e.g., 2D NMR for ambiguous coupling patterns, high-resolution mass spectrometry for molecular ion confirmation) .
  • Compare experimental IR/NMR with computational predictions (DFT calculations for vibrational modes or chemical shifts) .
    • Single-Crystal X-ray Diffraction :
  • Resolves structural ambiguities (e.g., regiochemistry of sulfenamide substitution). For example, CCDC 1850211/1850212 provided definitive proof for benzoxazole derivatives .

Q. How do computational models contribute to understanding the reactivity and electronic properties of N,N-diethyl-2-benzothiazolesulfenamide in complex reactions?

  • Molecular Dynamics (MD) Simulations :

  • Predict solvent effects on reaction pathways (e.g., DMF stabilizes transition states via dipole interactions) .
    • Density Functional Theory (DFT) :
  • Maps frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic sites. For benzothiazoles, electron-withdrawing sulfenamide groups lower LUMO energy, enhancing electrophilicity .
    • QSAR Analysis :
  • Links substituent effects (e.g., chloro groups at position 4) to bioactivity trends, aiding in rational drug design .

Q. What methodologies are effective for analyzing thermal stability and decomposition pathways of benzothiazolesulfenamide derivatives?

  • Thermogravimetric Analysis (TGA) :

  • Quantifies weight loss (%) under controlled heating (e.g., 10°C/min in N₂ atmosphere). Derivatives with electron-donating groups show higher thermal stability .
    • Differential Scanning Calorimetry (DSC) :
  • Identifies phase transitions and exothermic decomposition events. For example, compound 14 exhibited decomposition above 232°C .
    • Gas Chromatography-Mass Spectrometry (GC-MS) :
  • Profiles volatile decomposition products (e.g., SO₂ release from sulfenamide cleavage) .

Contradiction Analysis & Theoretical Frameworks

Q. How should researchers address conflicting data on the biological activity of benzothiazolesulfenamide derivatives across studies?

  • Meta-Analysis :

  • Aggregate data from multiple studies (e.g., IC₅₀ values against cancer cell lines) and apply statistical weighting to account for variability in assay conditions .
    • Mechanistic Studies :
  • Use isotopic labeling (e.g., ³⁵S) to track metabolic pathways and differentiate true activity from assay artifacts .
    • Theoretical Alignment :
  • Reconcile empirical results with established reaction mechanisms (e.g., Hard-Soft Acid-Base theory for sulfur reactivity) or bioactivity models (e.g., lock-and-key enzyme inhibition) .

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